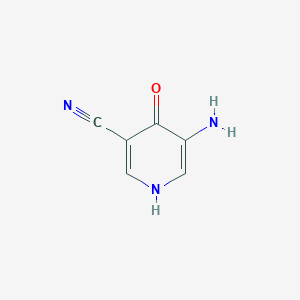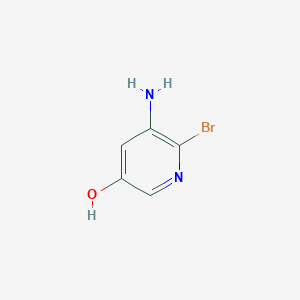
7-Bromo-4-chloroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloroisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often involve the use of PdBr2/CuBr2/LiBr in MeCN.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as those involving palladium-catalyzed reactions, is likely to be employed to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-4-chloroisoquinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloroisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including potential antimalarial and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as antimicrobial and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 7-Bromo-4-chloroisoquinoline is not well-documented. its derivatives, such as those used in medicinal chemistry, often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some isoquinoline derivatives inhibit enzymes involved in DNA replication or protein synthesis, leading to their potential use as anticancer agents .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-4-chloroquinoline
- 4-Bromo-7-chloroquinoline
- 6-Bromo-4-chloroquinoline
- 7-Bromo-2-chloroquinoline
Comparison: 7-Bromo-4-chloroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H5BrClN |
|---|---|
Molekulargewicht |
242.50 g/mol |
IUPAC-Name |
7-bromo-4-chloroisoquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H |
InChI-Schlüssel |
BHJHGBLOVBSWOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NC=C2C=C1Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13675813.png)

![3-Acetyl-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13675838.png)
![6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675853.png)
![N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine](/img/structure/B13675859.png)
![N-(1-Boc-4-piperidyl)-2-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13675867.png)

![6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675884.png)

![7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13675890.png)



![Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675914.png)
